A Technical Guide to the Fundamental Properties and Applications of Phenylhydrazine Oxalate
A Technical Guide to the Fundamental Properties and Applications of Phenylhydrazine Oxalate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylhydrazine oxalate is the stable salt formed between the highly reactive organic reagent phenylhydrazine and oxalic acid. While phenylhydrazine itself, first characterized by Hermann Emil Fischer in 1875, is a cornerstone of organic synthesis, it exists as an oily liquid that is prone to degradation and discoloration upon exposure to air and light.[1][2][3] The conversion to its oxalate salt provides a crystalline, solid form that offers superior stability, purity, and ease of handling without compromising the essential reactivity of the phenylhydrazine moiety. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and critical applications of phenylhydrazine oxalate, offering field-proven insights for its effective use in research and development.
Core Physicochemical Properties
Phenylhydrazine oxalate is a 2:1 salt, meaning two molecules of phenylhydrazine associate with one molecule of oxalic acid. This stoichiometry is crucial as it dictates the compound's molecular weight and reactivity in molar-equivalent calculations. The salt formation neutralizes the basic phenylhydrazine, leading to a more stable, crystalline solid.
Table 1: Key Physicochemical Data for Phenylhydrazine Oxalate
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | [4][5] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [6][7][8] |
| Molecular Weight | 306.32 g/mol | [4][5][6][7] |
| Appearance | White to pale yellow or orange crystalline powder. | [6][7] |
| Melting Point | 176 °C | [7] |
| Structure | (C₆H₅NHNH₂)₂ · (COOH)₂ | [9] |
The observed color variation from white to orange or even green is typically indicative of slight oxidation or the presence of impurities.[6] The parent phenylhydrazine is known to turn red-brown on exposure to air, and while the oxalate salt is more stable, high-purity material should be off-white to pale yellow.
Synthesis and Purification
The preparation of phenylhydrazine oxalate is a straightforward acid-base reaction. However, the synthesis of its precursor, phenylhydrazine, is a more involved process that requires careful control due to the instability of the intermediates.
Precursor Synthesis: Phenylhydrazine
The classical and most common method for synthesizing phenylhydrazine involves a two-step process starting from aniline.[2][10]
-
Diazotization: Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This forms a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which can be explosive in concentrated forms.[11]
-
Reduction: The diazonium salt is then reduced to phenylhydrazine. A common reducing agent for this step is sodium sulfite (Na₂SO₃).[2][3][10]
Modern advancements have led to the development of continuous flow processes for this synthesis.[11] This approach is inherently safer because it avoids the accumulation of large quantities of the hazardous diazonium salt, minimizing explosion risks and allowing for better thermal control.[11]
Preparation of Phenylhydrazine Oxalate
The conversion of phenylhydrazine free base to its oxalate salt is performed to enhance stability and facilitate purification.
Experimental Protocol: Synthesis of Phenylhydrazine Oxalate
-
Dissolution: Dissolve a known quantity of oxalic acid dihydrate in a minimal amount of warm ethanol.
-
Reaction: In a separate flask, dissolve a stoichiometric equivalent of phenylhydrazine (2 moles per 1 mole of oxalic acid) in ethanol.
-
Mixing: Slowly add the phenylhydrazine solution to the oxalic acid solution with continuous stirring. The reaction is exothermic, and the salt will begin to precipitate almost immediately.
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified phenylhydrazine oxalate crystals under vacuum at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Causality Insight: The choice of ethanol as a solvent is strategic. Both reactants are soluble, while the resulting oxalate salt has lower solubility, especially at reduced temperatures, enabling its isolation via precipitation. This process not only forms the salt but also serves as a purification step.
Caption: Synthesis pathway from aniline to phenylhydrazine oxalate.
Key Chemical Reactivity and Applications
The utility of phenylhydrazine oxalate stems from the nucleophilic nature of the terminal nitrogen atom in the phenylhydrazine molecule. The salt form readily reverts to the free base in situ under appropriate reaction conditions.
Fischer Indole Synthesis
This is arguably the most significant application of phenylhydrazine. It is used to prepare indoles, which are crucial heterocyclic scaffolds in countless pharmaceuticals, dyes, and agrochemicals.[3][12] The reaction involves heating a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst. The oxalate salt is a convenient precursor for the initial phenylhydrazone formation.
Derivatization of Carbonyl Compounds
Phenylhydrazine reacts quantitatively with aldehydes and ketones to form stable, crystalline phenylhydrazones.[12] This reaction has two primary functions in the laboratory:
-
Characterization: The sharp, well-defined melting points of the resulting phenylhydrazone crystals serve as a classical method for identifying unknown aldehydes or ketones.
-
Purification: It can be used to "trap" a carbonyl compound from a complex mixture. The solid hydrazone is filtered off, purified by recrystallization, and the original carbonyl compound can be regenerated by hydrolysis if needed.
Biochemical and Analytical Applications
Phenylhydrazine oxalate serves as a valuable tool in biochemical research.
-
Carbohydrate Analysis: Emil Fischer originally used this reagent to study carbohydrates.[2][3] It reacts with reducing sugars to form osazones, which aids in their identification and differentiation.
-
Metabolic Trapping: It has been employed as a "trapping agent" to fix and identify intermediate products in metabolic pathways, such as lactic acid fermentation.[13]
-
Induction of Hemolytic Anemia: In toxicology and hematology research, phenylhydrazine is used to induce acute hemolytic anemia in animal models.[3] It acts as a potent reducing agent that initiates the oxidative denaturation of oxyhemoglobin.[7][14]
Safety, Handling, and Toxicology
Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution. The primary risks are acute toxicity, carcinogenicity, and skin sensitization.
Table 2: Hazard Profile of Phenylhydrazine and its Salts
| Hazard Type | Description | GHS Statement(s) | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 | |
| Carcinogenicity | May cause cancer. | H350 | |
| Mutagenicity | Suspected of causing genetic defects. | H341 | |
| Skin Effects | Causes skin irritation and may cause an allergic skin reaction. | H315, H317 | |
| Hazard Class | 6.1 (Toxic Substance) | - | [7] |
Recommended Safe Handling Workflow
A self-validating system for handling phenylhydrazine oxalate involves a strict adherence to a multi-stage protocol from procurement to disposal.
Caption: A workflow for the safe handling of phenylhydrazine oxalate.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek urgent medical attention.
Conclusion
Phenylhydrazine oxalate is more than just a stabilized form of a classic reagent; it is a critical enabling tool for researchers. Its solid, crystalline nature enhances safety and simplifies handling, while its rich chemistry provides access to essential synthetic transformations like the Fischer indole synthesis and reliable analytical derivatizations. By understanding its fundamental properties and adhering to strict safety protocols, scientists can continue to leverage the power of this versatile compound to advance the fields of medicine, materials science, and chemical biology.
References
-
Phenylhydrazine Oxalate, min 98% (T), 1 gram - CP Lab Safety. (URL: [Link])
-
Phenylhydrazine Oxalate - MySkinRecipes. (URL: [Link])
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...
-
A COMPARISON OP PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. - Zenodo. (URL: [Link])
- CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google P
-
Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (URL: [Link])
-
Phenylhydrazine - Wikipedia. (URL: [Link])
-
Phenylhydrazine - chemeurope.com. (URL: [Link])
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (URL: [Link])
-
Phenylhydrazine oxalate as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed. (URL: [Link])
-
Synthesis of Phenylhydrazine - Chempedia - LookChem. (URL: [Link])
-
Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (URL: [Link])
-
Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed. (URL: [Link])
Sources
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Phenylhydrazine [chemeurope.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. PHENYLHYDRAZINE OXALATE | 37887-33-5 [chemicalbook.com]
- 9. zenodo.org [zenodo.org]
- 10. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 12. Phenylhydrazine Oxalate [myskinrecipes.com]
- 13. Phenylhydrazine oxalate as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
